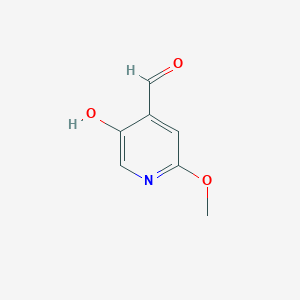

5-Hydroxy-2-methoxyisonicotinaldehyde

Description

Propriétés

IUPAC Name |

5-hydroxy-2-methoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7-2-5(4-9)6(10)3-8-7/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJJLRLFOQLVKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analyse Biochimique

Biochemical Properties

5-Hydroxy-2-methoxyisonicotinaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with bovine serum albumin (BSA), indicating its potential as a drug carrier. The binding interaction with BSA suggests that this compound may enhance drug bioavailability and therapeutic efficacy. Additionally, it exhibits antioxidant properties, which can be beneficial in neutralizing free radicals and reducing oxidative stress.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to induce cytotoxicity in lung cancer cell lines (A549), demonstrating its potential as an anti-cancer agent. The compound influences cell function by inducing cell cycle arrest at the S and G2/M phases, thereby inhibiting cell proliferation. Furthermore, it affects cell signaling pathways and gene expression, contributing to its cytotoxic effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound binds to BSA with a binding constant of 2.8 ± 1.4 × 10^4 M^-1, indicating a strong interaction. This binding interaction leads to fluorescence quenching of BSA, suggesting conformational changes in the protein structure. Additionally, this compound exhibits enzyme inhibition properties, which can affect various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical properties. Long-term exposure to the compound can lead to sustained cytotoxic effects on cancer cells, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects. At higher doses, it may cause adverse effects, including toxicity and organ damage. The threshold effects observed in these studies indicate the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics. Additionally, its interaction with metabolic enzymes can influence the overall metabolic profile of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to bind to BSA suggests that it may be transported through the bloodstream, enhancing its distribution to target tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Activité Biologique

5-Hydroxy-2-methoxyisonicotinaldehyde (5-HMIA) is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

5-HMIA is an isonicotinic aldehyde derivative that possesses a hydroxyl and a methoxy group. Its molecular formula is , with a molecular weight of approximately 211.0845 g/mol. The presence of these functional groups contributes to its biological activity, particularly in antibacterial and antiproliferative contexts.

Target Enzymes : Research indicates that 5-HMIA inhibits bacterial phosphopantetheinyl transferases, crucial for bacterial viability and virulence. This inhibition disrupts secondary metabolism pathways, leading to impaired bacterial growth without causing rapid cytotoxic effects in human cells.

Biochemical Pathways : The compound interacts with various enzymes and proteins, influencing cellular signaling pathways and gene expression. It has been shown to affect metabolic flux by interacting with specific cofactors essential for cellular processes .

Antibacterial Activity

5-HMIA demonstrates notable antibacterial properties against various strains of bacteria, including Mycobacterium tuberculosis. Studies have shown that it retains good anti-tubercular activity while exhibiting lower lipophilicity, which reduces the risk of adverse effects such as QT prolongation associated with some other compounds .

Antiproliferative Activity

In vitro studies have evaluated the antiproliferative effects of 5-HMIA against several cancer cell lines. The compound exhibited selective activity against breast cancer cell lines (MCF-7), with an IC50 value indicating effective inhibition at low concentrations. For instance, derivatives similar to 5-HMIA have shown IC50 values ranging from 1.2 to 5.3 µM against MCF-7 cells, suggesting potential as an anticancer agent .

Case Studies

- Antitubercular Activity : In a study focusing on the structure-activity relationship of pyridine analogs, 5-HMIA was highlighted for its potent anti-tubercular activity in both in vitro and in vivo models. The compound's ability to inhibit Mycobacterium tuberculosis was emphasized alongside its favorable pharmacokinetic profile .

- Cancer Cell Line Studies : Research involving various human cancer cell lines demonstrated that 5-HMIA derivatives could significantly inhibit cell proliferation without inducing cytotoxicity in non-cancerous cells, highlighting their therapeutic potential while minimizing side effects .

Pharmacokinetics

The pharmacokinetic profile of 5-HMIA suggests favorable absorption and distribution characteristics. It has been noted that similar compounds exhibit low toxicity levels even at effective doses, which is crucial for developing safe therapeutic agents .

Summary of Findings

The following table summarizes key biological activities and findings related to this compound:

| Activity | Target/Organism | IC50 Value (µM) | Notes |

|---|---|---|---|

| Antibacterial | Mycobacterium tuberculosis | Not specified | Effective against drug-resistant strains |

| Antiproliferative | MCF-7 (breast cancer) | 1.2 - 5.3 | Selective activity with low toxicity |

| Enzyme Inhibition | Phosphopantetheinyl transferase | Submicromolar | Disrupts bacterial metabolism |

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

5-Hydroxy-2-methoxyisonicotinaldehyde has been investigated for its anticancer properties. Studies have shown that derivatives of isonicotinaldehyde exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from isonicotinaldehyde have demonstrated the ability to inhibit cell proliferation and induce apoptosis in human lung and esophageal cancer cells, with IC50 values ranging from 0.28–1.86 µM .

Mechanism of Action

The mechanism underlying the anticancer activity includes DNA intercalation, leading to significant DNA damage and the induction of programmed cell death mechanisms. This suggests that this compound could serve as a lead compound for developing new anticancer agents .

Coordination Chemistry

Metal Complex Formation

this compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes have shown enhanced biological activities compared to their parent ligands. For example, complexes involving this compound have been tested for antibacterial and antifungal activities, revealing that the metal coordination significantly improves the efficacy of the compounds against various pathogens .

Table: Summary of Biological Activities of Metal Complexes

| Metal Complex | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| Cu(II) complex | Antibacterial | Staphylococcus aureus, E. coli | |

| Ni(II) complex | Antifungal | Candida albicans | |

| Zn(II) complex | Antimicrobial | Pseudomonas aeruginosa |

Synthesis of Novel Compounds

Synthetic Applications

The compound serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of various derivatives that possess enhanced biological activities or novel properties. For instance, reactions involving this compound have led to the formation of chiral ionic liquids and other functionalized heterocycles that are valuable in pharmaceutical applications .

Material Science

Nanoparticle Development

Recent studies indicate that this compound can be incorporated into nanoparticle formulations to enhance their stability and bioactivity. Polyphenol-containing nanoparticles synthesized using this compound have shown promising results in drug delivery systems, improving therapeutic outcomes through targeted delivery mechanisms .

Case Studies

Case Study 1: Anticancer Compound Development

In a study conducted on lung cancer cell lines, researchers synthesized a series of isonicotinaldehyde derivatives, including this compound. The compounds were evaluated for their cytotoxicity using MTT assays, demonstrating significant inhibition of cell growth compared to controls. The study concluded that these derivatives could be further developed as potential chemotherapeutic agents .

Case Study 2: Coordination Chemistry Exploration

A research team explored the antibacterial properties of metal complexes formed with this compound. They synthesized several complexes with different transition metals and tested them against common bacterial strains. The results indicated that certain metal complexes exhibited superior antibacterial activity compared to their free ligand forms, highlighting the importance of metal coordination in enhancing biological efficacy .

Comparaison Avec Des Composés Similaires

Spectroscopic Data

- ¹H NMR (CDCl₃): δ 9.97 (s, 1H, aldehyde), 9.46 (s, 1H, hydroxyl), 8.08 (s, 1H, pyridine-H), 6.93 (s, 1H, pyridine-H), 3.94 (s, 3H, methoxy) .

- LRMS: [M+H]⁺ = 154.2 (calculated: 153.0) .

Comparison with Structurally Similar Compounds

2,5-Dimethoxyisonicotinaldehyde

Structural Differences:

- The hydroxyl group at position 5 is replaced by a methoxy group.

Synthesis: - Methylation of 5-hydroxy-2-methoxyisonicotinaldehyde with methyl iodide and K₂CO₃ in DMF at 50°C yields 2,5-dimethoxyisonicotinaldehyde in 82% .

Impact on Properties: - Increased lipophilicity due to the methoxy group, reducing hydrogen-bonding capacity.

- ¹H NMR (CDCl₃): Loss of the hydroxyl proton signal (δ 9.46) and retention of the aldehyde signal (δ 9.97) .

5-Bromo-2-hydroxyisonicotinic Acid

Structural Differences:

- Aldehyde replaced by a carboxylic acid; hydroxyl retained at position 2; bromine introduced at position 3.

Key Properties: - Higher molecular weight (278.08 g/mol) due to bromine.

- Carboxylic acid enhances acidity (pKa ~2–3) compared to the aldehyde’s neutral reactivity.

- Potential for electrophilic substitution reactions due to bromine .

2-Methoxyisonicotinic Acid

Structural Differences:

- Aldehyde replaced by a carboxylic acid; methoxy retained at position 2.

Key Properties: - Improved stability (carboxylic acids resist oxidation better than aldehydes).

- Lower reactivity in nucleophilic additions compared to the aldehyde .

Data Table: Comparative Analysis

Méthodes De Préparation

Method 1: From 5-methoxy-2-methylbenzaldehyde

This method involves converting 5-methoxy-2-methylbenzaldehyde to 5-hydroxy-2-methylbenzaldehyde using pyridine hydrochloride.

- A stirred mixture of 5-methoxy-2-methylbenzaldehyde (24.9 g) and pyridine hydrochloride (100 g) is heated at 170 °C for 7 hours.

- Water (250 mL) is cautiously added to the reaction mixture at 140 °C, and the resulting dark mixture is extracted twice with chloroform (250 mL).

- The extract is filtered through hyflo to remove any insoluble black solid, which aids in separation.

- The organic phase is washed sequentially with 1 N hydrochloric acid (250 mL), water (250 mL), and brine (250 mL).

- The washed organic phase is dried over magnesium sulfate and then evaporated.

- The residue is washed with pentane to yield 5-hydroxy-2-methylbenzaldehyde as a cream-colored solid (10.66 g), with a melting point of 116-118 °C.

Method 2: Methylation of Hydroxy-methylbenzaldehyde

This method involves the methylation of hydroxy-methylbenzaldehyde using methyl iodide.

- To a solution of hydroxy-methylbenzaldehyde (34 mg, 0.25 mmol) in anhydrous DMF (6.0 mL), potassium carbonate (K$$2$$CO$$3$$) (35 mg, 0.25 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.

- Methyl iodide (30 \$$\mu$$L, 68 mg, 0.5 mmol) is added, and the reaction mixture is stirred at room temperature overnight.

- The reaction is quenched by adding distilled water, and the aqueous phase is extracted three times with ethyl acetate.

- The combined organic phases are dried with magnesium sulfate (MgSO$$_4$$) and concentrated in vacuo.

- The residue is purified by column chromatography on silica gel.

This method uses 6-methoxypyridin-3-ol as a starting material. The specific steps and experimental details can be found in the reference patent.

- Dissolve 6-methoxypyridin-3-ol (20 g, 0.16 mol, 1 eq.) in DMF (200 mL). Further steps are detailed in the patent.

Method 4: Synthesis of Oligonucleotides

This method is for incorporating 5-hydroxy-2'-deoxyuridine and 5-hydroxy-2'-deoxycytidine into oligonucleotides, involving selective protection of the base 5-hydroxyl group over the deoxyribose 5'- and 3'-hydroxyl groups.

- Preparation of phosphoramidites with selective protection.

- Solid-phase synthesis of oligonucleotides containing dC5-OH and dU5-OH.

- Verification of base composition and adduct incorporation via enzymatic digestion and HPLC analysis.

- Confirmation by mass spectrometric analysis using electrospray MS and GC/MS.

- Absence of dC5-OH oligomer deamination to a dU5-OH product during synthesis or deprotection, confirmed by analytical techniques.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 5-Hydroxy-2-methoxyisonicotinaldehyde, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves regioselective functionalization of the pyridine ring. Key steps include methoxylation at the 2-position and hydroxylation at the 5-position, often using Pd-catalyzed cross-coupling or directed ortho-metalation strategies. To optimize purity:

- Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) for separation .

- Verify purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm absence of by-products like 5-methoxy derivatives using NMR (e.g., absence of singlet peaks for unreacted methoxy groups) .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer :

- Handling : Use nitrile gloves and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation of the aldehyde group. Stability tests indicate degradation <5% over 6 months under these conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

- Methodological Answer :

- NMR :

- H NMR: Aromatic protons at δ 8.2–8.5 ppm (C3 and C4 protons), methoxy singlet at δ 3.9–4.1 ppm, and aldehyde proton at δ 9.8–10.1 ppm.

- C NMR: Aldehyde carbon at δ 190–195 ppm, methoxy carbon at δ 55–60 ppm .

- IR : Strong absorption at ~1680 cm (C=O stretch of aldehyde) and ~3200 cm (O–H stretch of phenol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives (e.g., unexpected shifts in H NMR)?

- Methodological Answer :

- Case Example : If the aldehyde proton appears upfield (δ 9.5 ppm vs. expected δ 10.1 ppm), assess for:

- Tautomerism : Check for enol-aldehyde equilibrium using variable-temperature NMR.

- Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl3; polar solvents stabilize aldehyde form .

- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and rule out impurities .

Q. What strategies are effective for studying the reactivity of the aldehyde group in this compound under varying pH conditions?

- Methodological Answer :

- Experimental Design :

Prepare buffered solutions (pH 2–12) and monitor aldehyde reactivity via UV-Vis (λ~280 nm for aldehyde loss).

At pH >10, the phenol group deprotonates, increasing electron density on the ring and reducing aldehyde electrophilicity. Rate constants can be calculated using pseudo-first-order kinetics .

- Data Interpretation : Plot pH vs. reaction rate to identify optimal conditions for downstream derivatization (e.g., Schiff base formation) .

Q. How can computational modeling (e.g., DFT) predict the electronic effects of substituents on the bioactivity of this compound?

- Methodological Answer :

- Model Setup : Use Gaussian09 with B3LYP/6-31G(d) basis set to calculate:

- HOMO-LUMO gaps to assess electron-donating/withdrawing effects of substituents.

- Partial charges on the aldehyde group to predict nucleophilic attack sites .

- Validation : Correlate computed data with experimental IC50 values in enzyme inhibition assays (e.g., tyrosine kinase) .

Q. What are the common pitfalls in interpreting mass spectrometry (MS) data for this compound, and how can they be mitigated?

- Methodological Answer :

- Pitfalls :

- Fragmentation : Aldehyde group may fragment, leading to loss of CO (m/z -28).

- Adduct Formation : Sodium/potassium adducts (e.g., [M+Na]) can obscure molecular ion peaks.

- Mitigation :

- Use soft ionization (ESI) and compare with theoretical isotopic patterns using tools like mMass .

- Add 0.1% formic acid to suppress adduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.